molecular formula C19H16N4O3S B4729383 2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B4729383
M. Wt: 380.4 g/mol
InChI Key: OHJWVSFIZIQJRB-UHFFFAOYSA-N
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Description

2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a complex organic compound featuring a triazole ring, a nitrophenyl group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using a mixture of concentrated nitric and sulfuric acids.

    Allylation: The prop-2-en-1-yl group is introduced via allylation reactions, typically using allyl halides in the presence of a base.

    Thioether Formation: The final step involves the formation of the sulfanyl linkage, which can be achieved through nucleophilic substitution reactions using thiol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenylethanone moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structural features may interact with biological targets, providing a basis for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitrophenyl and triazole groups could play crucial roles in binding to molecular targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
  • (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, 2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is unique due to the presence of both a triazole ring and a phenylethanone moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-2-11-22-18(15-9-6-10-16(12-15)23(25)26)20-21-19(22)27-13-17(24)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJWVSFIZIQJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Reactant of Route 2
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2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Reactant of Route 3
Reactant of Route 3
2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Reactant of Route 4
2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Reactant of Route 5
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2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Reactant of Route 6
Reactant of Route 6
2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

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